4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with an amino group at the 4-position, a keto group at the 6-position, and a cyano group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford the desired thienopyridine derivative . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides, which are then cyclized to form the thienopyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thienopyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted thienopyridines with diverse properties.
Scientific Research Applications
4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in the design of anticancer, antiviral, and anti-inflammatory agents.
Materials Science: Its heterocyclic core can be utilized in the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions, given its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar thienopyridine core but differ in the position and nature of their functional groups.
Thieno[3,4-b]pyridines: These derivatives have a different arrangement of the thienopyridine core, leading to distinct chemical and biological properties.
Uniqueness
4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C8H5N3OS |
---|---|
Molecular Weight |
191.21 g/mol |
IUPAC Name |
4-amino-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H5N3OS/c9-3-5-6(10)4-1-2-13-8(4)11-7(5)12/h1-2H,(H3,10,11,12) |
InChI Key |
CFTOMHCRWKBEEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=C(C(=O)N2)C#N)N |
Origin of Product |
United States |
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